molecular formula C19H16N4 B7774302 Triphenylformazan

Triphenylformazan

Cat. No.: B7774302
M. Wt: 300.4 g/mol
InChI Key: BEIHVSJTPTXQGB-QUHCWSQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenylformazan is an organic compound that belongs to the class of formazans, which are characterized by the presence of an azo group (–N=N–) and a hydrazone group (–C=N–N–). It is widely used in various scientific fields due to its unique chemical properties, including its ability to act as a redox indicator and its distinct photochromic behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylformazan can be synthesized through the reduction of 2,3,5-triphenyltetrazolium chloride. This reaction typically involves the use of a reducing agent such as sodium borohydride or zinc dust in an appropriate solvent like ethanol or dimethyl sulfoxide . The reaction conditions often include mild temperatures and a controlled environment to ensure the complete reduction of the tetrazolium salt to the formazan compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Triphenylformazan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include tetrazolium salts, hydrazine derivatives, and various substituted formazans, depending on the specific reagents and conditions used .

Scientific Research Applications

Triphenylformazan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenylformazan involves its ability to undergo redox reactions. In biological systems, it is reduced by dehydrogenase enzymes to form a colored product, which can be used to indicate cellular respiration and viability. The molecular targets include various dehydrogenases, and the pathways involved are primarily related to cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenylformazan is unique due to its distinct photochromic behavior and its ability to act as a redox indicator in various scientific applications. Its stability and versatility make it a valuable compound in research and industrial applications .

Biological Activity

Triphenylformazan (TPF) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant applications. This article provides a comprehensive overview of the biological activity of TPF, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is derived from the reduction of tetrazolium salts, specifically triphenyl tetrazolium chloride (TTC). The conversion process involves the enzymatic reduction by dehydrogenases in living cells, resulting in the formation of TPF, which is characterized by its vibrant color change from colorless to red. This property not only serves as a visual marker for cell viability but also indicates various biological activities.

Antimicrobial Activity

TPF exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Research has demonstrated that TPF can act as a mild antibiotic, effectively inhibiting the growth of various bacterial strains. For instance, a study highlighted that sub-inhibitory doses of TTC induced antimicrobial activity in Bacillus species, leading to increased inhibition zones against plant pathogens such as Ralstonia solanacearum and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Bacillus cereus50-100 mg/LDose-dependent inhibition
Staphylococcus sp.100 mg/LReduced growth at high doses
Escherichia coli200 mg/LLesser inhibition compared to Gram-positive bacteria

Antioxidant Activity

The antioxidant capacity of TPF has also been investigated. Formazans are known for their ability to scavenge free radicals due to their electron-rich structure. Studies have shown that TPF can effectively reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in conditions characterized by oxidative damage .

Case Studies

  • Heat Tolerance in Cotton : A study utilized TPF to assess heat tolerance in cotton cultivars. The ability to reduce TTC was correlated with heat tolerance, indicating that cultivars producing more formazan under stress conditions were more resilient . This application underscores the versatility of TPF beyond its antimicrobial properties.
  • Antitubercular Activity : In another investigation, derivatives of formazans were tested against Mycobacterium tuberculosis. Certain compounds exhibited over 90% inhibition at low concentrations, showcasing the potential for TPF derivatives in tuberculosis treatment .
  • Photochemistry Studies : Recent research explored the photochemical properties of TPF, revealing its unique behavior under various light conditions. This study highlighted TPF's potential applications in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation .

The biological activities of TPF can be attributed to several mechanisms:

  • Redox Activity : TPF acts as an electron donor, facilitating redox reactions that contribute to its antimicrobial and antioxidant properties.
  • Cell Viability Indicator : The conversion from TTC to TPF serves as a marker for cellular viability and metabolic activity.
  • Gene Regulation : Transcriptomic analyses have shown that exposure to TTC influences gene expression related to metabolic pathways in bacteria, enhancing their production of bioactive compounds .

Properties

IUPAC Name

N'-anilino-N-phenyliminobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4/c1-4-10-16(11-5-1)19(22-20-17-12-6-2-7-13-17)23-21-18-14-8-3-9-15-18/h1-15,20H/b22-19-,23-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIHVSJTPTXQGB-QUHCWSQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-52-2
Record name Methanone, phenyl(2-phenyldiazenyl)-, 2-phenylhydrazone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-triphenylformazan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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